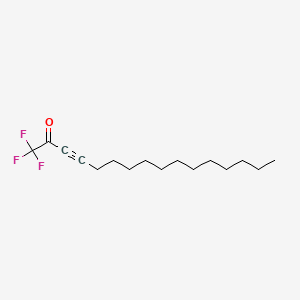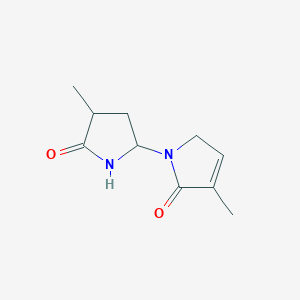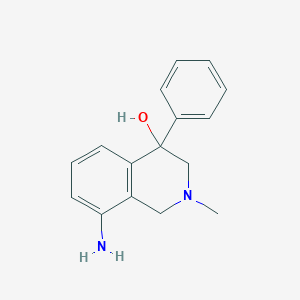
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The phenyl and amino groups are introduced through subsequent reactions, such as Friedel-Crafts acylation and amination.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific details on industrial methods are often proprietary and not publicly disclosed.
Types of Reactions:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
Applications De Recherche Scientifique
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol has been extensively studied for its applications in various fields:
Mécanisme D'action
The primary mechanism of action of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves the inhibition of dopamine uptake . By blocking the transport of dopamine into axon terminals, it increases the availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission . This mechanism is similar to that of other dopaminergic agents used in the treatment of depression .
Comparaison Avec Des Composés Similaires
Imipramine: A tricyclic antidepressant with a different core structure but similar pharmacological effects.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Clemizole: An antihistaminic agent with a different therapeutic application but similar structural features.
Uniqueness: What sets 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol apart is its specific isoquinoline structure, which contributes to its unique pharmacological profile . Unlike tricyclic antidepressants, it primarily targets dopamine uptake rather than serotonin or norepinephrine .
Propriétés
Numéro CAS |
113527-33-6 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
8-amino-2-methyl-4-phenyl-1,3-dihydroisoquinolin-4-ol |
InChI |
InChI=1S/C16H18N2O/c1-18-10-13-14(8-5-9-15(13)17)16(19,11-18)12-6-3-2-4-7-12/h2-9,19H,10-11,17H2,1H3 |
Clé InChI |
OMGDDWHXYLCKAG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C=CC=C2N)C(C1)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
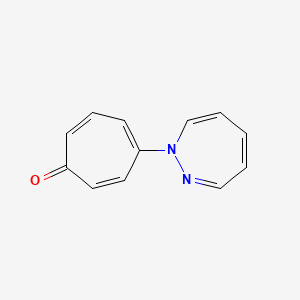
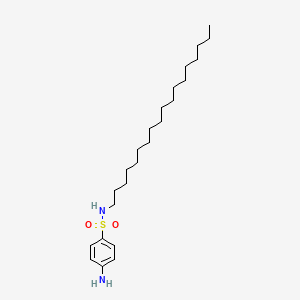
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
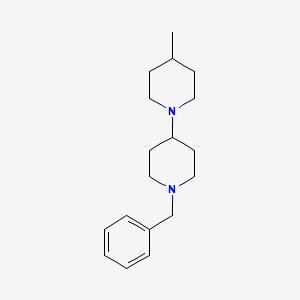

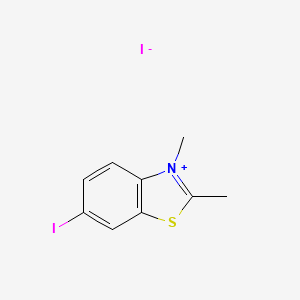
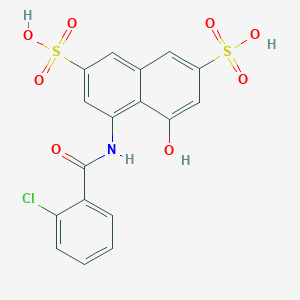
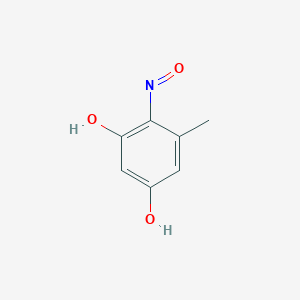

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
